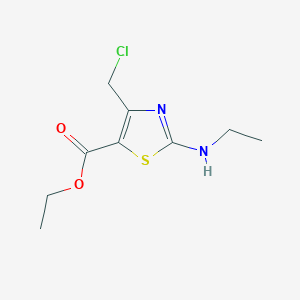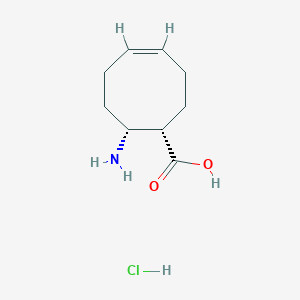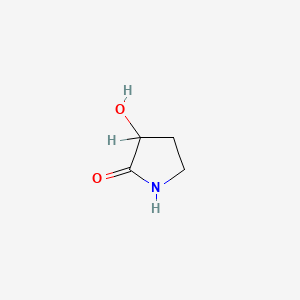
Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This compound can be synthesized through various methods. One common approach involves the esterification of levulinic acid (LA) in the presence of ethanol . Additionally, the acid-catalyzed ethanolysis reaction can be carried out on a variety of biomass-derived substrates, including furfuryl alcohol (FAL) , chloromethyl furfural , monosaccharides , polysaccharides , and lignocellulosic biomass .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate consists of a thiazole ring with an ethylamino group and a chloromethyl group attached. The presence of the carboxylate group indicates its acidic nature. Quantum chemical calculations and spectroscopic techniques provide insights into its geometry and vibrational properties .
Chemical Reactions Analysis
The compound can undergo various reactions, including esterification, nucleophilic substitution, and acid-catalyzed ethanolysis. For instance, during the ethanolysis of furfuryl alcohol , side products like diethyl ether (DEE) and ethoxymethylfuran (EMF) may influence the selectivity of the desired product, ethyl levulinate (EL) .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanism
The compound has been involved in studies related to chemical synthesis and reaction mechanisms. For instance, Ledenyova et al. (2018) studied the reaction of a similar compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, with thiourea, involving an ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).
Compound Synthesis
Tang Li-jua (2015) designed and synthesized a novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, by cyclization of thioamide with 2-chloroacetoacetate, indicating its potential in synthetic organic chemistry (Tang Li-jua, 2015).
Pharmacological Applications
Although you requested to exclude information related to drug use and dosage, it's notable that compounds structurally similar to Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate have been explored for their pharmacological applications. For example, El-bayouki and Basyouni (1988) investigated new thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-bayouki & Basyouni, 1988).
One-Pot Synthesis Methods
Yavari et al. (2009) described a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, demonstrating the compound's utility in streamlined chemical synthesis processes (Yavari et al., 2009).
Chemical Transformations
Albreht et al. (2009) worked on the transformations of ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, which is structurally related, indicating the diverse chemical transformations these compounds can undergo (Albreht et al., 2009).
Eigenschaften
IUPAC Name |
ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-3-11-9-12-6(5-10)7(15-9)8(13)14-4-2/h3-5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPNTDYWBMHTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)OCC)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)


![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)
![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)
![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)



![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)

